molecular formula C18H20F2N2O2 B2853114 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea CAS No. 1795299-16-9

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea

Katalognummer B2853114
CAS-Nummer: 1795299-16-9
Molekulargewicht: 334.367
InChI-Schlüssel: ZDPSTAFUPCBQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in cancer treatment.

Wirkmechanismus

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and physiological effects:
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting Hsp90, this compound has been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to inhibit the activity of various signaling pathways that are important for cancer cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective treatment for cancer. Additionally, the mechanism of action of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is well understood, making it easier to design experiments to study its effects.
One limitation of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it is a relatively new compound, and there is still much to learn about its efficacy and safety. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea as a cancer treatment. One potential avenue is to combine 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea with other cancer treatments, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in cancer patients. Finally, future research could focus on identifying biomarkers that could be used to predict which patients are most likely to benefit from treatment with 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.

Synthesemethoden

The synthesis of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-difluoroaniline with ethyl 5-hydroxy-3-phenylpentanoate to form an intermediate compound. This intermediate compound is then reacted with phosgene to form the final product, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPSTAFUPCBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.